molecular formula C20H26N2O3S B14982156 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide

Cat. No.: B14982156
M. Wt: 374.5 g/mol
InChI Key: LGFYSZMLKUMZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-2-yl)ethylamine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[2-(thiophen-2-yl)ethyl]-4-propoxybenzamide.

    Morpholine Addition: The intermediate is then reacted with morpholine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is unique due to the combination of its morpholine, thiophene, and benzamide moieties

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-propoxybenzamide

InChI

InChI=1S/C20H26N2O3S/c1-2-11-25-17-7-5-16(6-8-17)20(23)21-15-18(19-4-3-14-26-19)22-9-12-24-13-10-22/h3-8,14,18H,2,9-13,15H2,1H3,(H,21,23)

InChI Key

LGFYSZMLKUMZCD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.